![molecular formula C10H11F2N B3251483 (3R,4R)-3,4-Difluoro-1-phenylpyrrolidine CAS No. 209625-77-4](/img/structure/B3251483.png)
(3R,4R)-3,4-Difluoro-1-phenylpyrrolidine
Overview
Description
(3R,4R)-3,4-Difluoro-1-phenylpyrrolidine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound belongs to the class of pyrrolidine derivatives, which have been shown to exhibit various biological activities.
Mechanism of Action
The mechanism of action of (3R,4R)-3,4-Difluoro-1-phenylpyrrolidine is not yet fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, (3R,4R)-3,4-Difluoro-1-phenylpyrrolidine may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (3R,4R)-3,4-Difluoro-1-phenylpyrrolidine can significantly inhibit the growth of cancer cells in vitro. The compound has also been found to exhibit low toxicity in normal cells. Furthermore, (3R,4R)-3,4-Difluoro-1-phenylpyrrolidine has been shown to possess good pharmacokinetic properties, including high oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of using (3R,4R)-3,4-Difluoro-1-phenylpyrrolidine in lab experiments is its high purity and yield. Additionally, the compound has been shown to exhibit potent activity against cancer cells, making it a promising candidate for further research. However, one limitation is that the mechanism of action of the compound is not yet fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several potential future directions for research on (3R,4R)-3,4-Difluoro-1-phenylpyrrolidine. One area of interest is the investigation of the compound's mechanism of action, which could provide insight into its potential therapeutic applications. Additionally, further studies could be conducted to evaluate the compound's efficacy in animal models of cancer and to assess its safety and toxicity profiles. Furthermore, (3R,4R)-3,4-Difluoro-1-phenylpyrrolidine could be investigated for its potential use as a chiral building block in the synthesis of other biologically active compounds.
Scientific Research Applications
(3R,4R)-3,4-Difluoro-1-phenylpyrrolidine has been shown to exhibit potent activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to possess antifungal and antibacterial properties. Furthermore, this compound has been investigated for its potential use as a chiral building block in the synthesis of other biologically active compounds.
properties
IUPAC Name |
(3R,4R)-3,4-difluoro-1-phenylpyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-9-6-13(7-10(9)12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUULWKLJIFKRQM-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C2=CC=CC=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C2=CC=CC=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3,4-Difluoro-1-phenylpyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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